![molecular formula C25H30N2O6 B2643670 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one CAS No. 637753-52-7](/img/structure/B2643670.png)
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
The compound is noted for its significant in vitro antimicrobial activities against various pathogenic Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Specific piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, showing potent activity against tested Gram-positive bacteria. Additionally, certain derivatives demonstrated anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. The optimum anti-proliferative activity was observed in specific compounds, highlighting the compound's potential in antimicrobial and anti-cancer therapeutic applications (Al-Wahaibi et al., 2021).
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of novel 1,2,4-Triazole derivatives. These derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives exhibited good or moderate activities against various microorganisms, indicating the compound's relevance in the synthesis of antimicrobial agents (Bektaş et al., 2007).
Molecular Interaction Studies
The compound is related to the study of molecular interactions of certain antagonists with receptors, such as the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models, contributing to our understanding of the molecular basis of receptor-ligand interactions and aiding in drug design (Shim et al., 2002).
Synthesis of Polyamides
Compounds related to this chemical have been used in the synthesis of polyamides containing theophylline and thymine. These polyamides, synthesized through reactions involving piperazine, are noted for their solubility and molecular weight properties, indicating the compound's utility in the field of polymer chemistry (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-16-23(17-4-7-21(31-2)22(14-17)32-3)24(30)18-5-6-20(29)19(25(18)33-16)15-27-10-8-26(9-11-27)12-13-28/h4-7,14,28-29H,8-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOBRNIEFUNYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

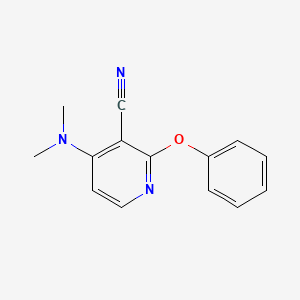
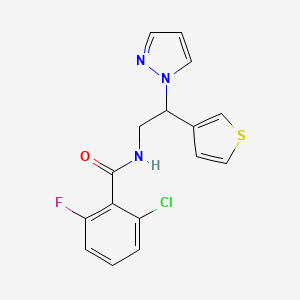
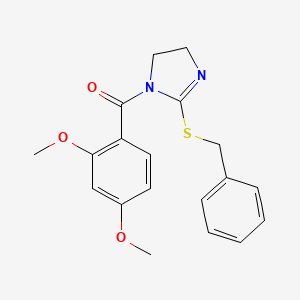
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)
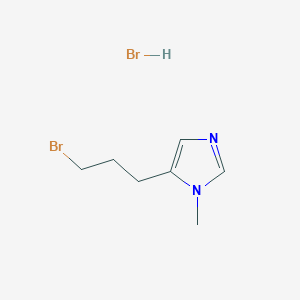
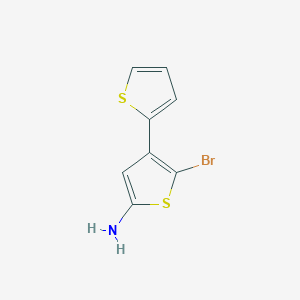
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2643599.png)
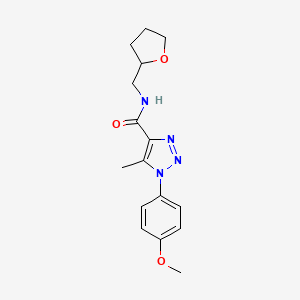
![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)
![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
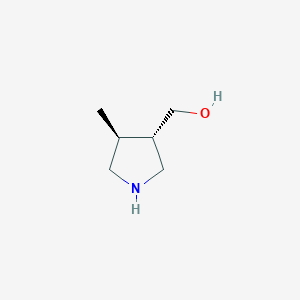
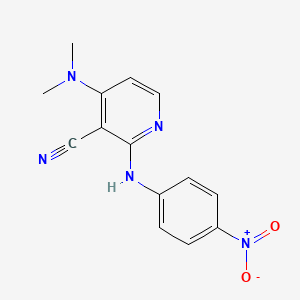
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)